molecular formula C16H18N4O4S B12902023 N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide CAS No. 117457-82-6

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide

Cat. No.: B12902023
CAS No.: 117457-82-6
M. Wt: 362.4 g/mol
InChI Key: GMYWYYUKBYJTQD-UHFFFAOYSA-N
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Description

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a nitrofuran ring, a thiocarbamoyl group, and a diethylaminophenyl moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-diethylaminophenyl isothiocyanate with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide involves its interaction with specific molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiocarbamoyl group may interact with thiol-containing enzymes, inhibiting their activity. These combined effects contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Diethylaminophenyl)thiocarbamoyl-2-nitrobenzamide
  • N-(4-Diethylaminophenyl)thiocarbamoyl-3-nitrothiophene-2-carboxamide
  • N-(4-Diethylaminophenyl)thiocarbamoyl-4-nitropyridine-3-carboxamide

Uniqueness

N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

117457-82-6

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-5-nitrofuran-3-carboxamide

InChI

InChI=1S/C16H18N4O4S/c1-3-19(4-2)13-7-5-12(6-8-13)17-16(25)18-15(21)11-9-14(20(22)23)24-10-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21,25)

InChI Key

GMYWYYUKBYJTQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=COC(=C2)[N+](=O)[O-]

Origin of Product

United States

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